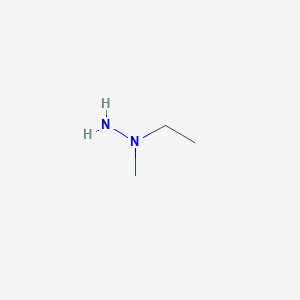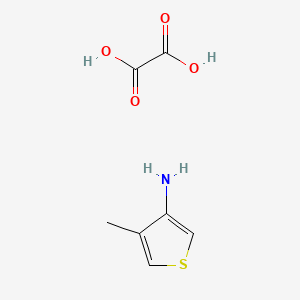
2-N,2-N,6-trimethylpyridine-2,4-diamine
Übersicht
Beschreibung
2-N,2-N,6-trimethylpyridine-2,4-diamine, also known as TPD or Me6TREN, is a nitrogen-containing compound that has gained significant interest in the field of chemistry due to its unique properties. It is a tridentate ligand that can coordinate with transition metals, making it useful in various chemical reactions. In
Wirkmechanismus
The mechanism of action of 2-N,2-N,6-trimethylpyridine-2,4-diamine is not well understood, but it is believed to coordinate with transition metals through its nitrogen atoms. This coordination can stabilize the metal complex and alter its reactivity, making it useful in various chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can be toxic to cells at high concentrations. It has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-N,2-N,6-trimethylpyridine-2,4-diamine is its ability to form stable complexes with transition metals, making it useful in various chemical reactions. It is also relatively easy to synthesize and can be easily scaled up for industrial applications. However, this compound can be toxic to cells at high concentrations, making it difficult to use in biological systems.
Zukünftige Richtungen
There are several future directions for the research on 2-N,2-N,6-trimethylpyridine-2,4-diamine. One area of interest is the development of new this compound-based ligands for coordination chemistry. These ligands could have improved properties, such as increased stability and reactivity. Another area of interest is the use of this compound in material science, where it could be used to synthesize new materials with unique properties. Additionally, more research is needed to understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-N,2-N,6-trimethylpyridine-2,4-diamine has been extensively studied for its applications in various fields of chemistry. It is commonly used as a ligand in coordination chemistry, where it can form stable complexes with transition metals. These complexes have been used in catalysis, organic synthesis, and material science. This compound has also been used as a precursor for the synthesis of other nitrogen-containing compounds, such as pyridine-based dendrimers and metal-organic frameworks.
Eigenschaften
IUPAC Name |
2-N,2-N,6-trimethylpyridine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-4-7(9)5-8(10-6)11(2)3/h4-5H,1-3H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGEEKNRMGVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964630 | |
| Record name | N~2~,N~2~,6-Trimethylpyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503428-19-1 | |
| Record name | N~2~,N~2~,6-Trimethylpyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B3190915.png)

![2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(phenylmethyl)amino]-](/img/structure/B3190935.png)
